An In-depth Technical Guide to the Synthesis of Sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
An In-depth Technical Guide to the Synthesis of Sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate, an azo dye commonly known as C.I. Pigment Red 53. This document details the chemical principles, experimental protocols, and characterization methods for this compound.
Introduction
Sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a synthetic monoazo dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which connects two aromatic rings. This azo bridge is the chromophore responsible for the color of the compound. The synthesis of this dye is a classic example of an azo coupling reaction, a cornerstone of industrial organic synthesis, particularly in the manufacturing of colorants.
The synthesis is a two-step process:
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Diazotization: The conversion of a primary aromatic amine, in this case, 5-chloro-4-methyl-2-aminobenzenesulfonic acid, into a diazonium salt.
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Azo Coupling: The reaction of the diazonium salt with a coupling component, 2-naphthol, to form the final azo dye.
Chemical Synthesis Pathway
The overall synthesis reaction is depicted below. The first step is the diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the unstable diazonium salt. In the second step, the diazonium salt is reacted with 2-naphthol (β-naphthol) in an alkaline medium to yield the final product.
Caption: Chemical synthesis pathway for sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate.
Experimental Protocols
The following protocols are based on established methods for azo dye synthesis and molar ratios derived from related preparations.
Materials and Equipment
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5-chloro-4-methyl-2-aminobenzenesulfonic acid
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2-Naphthol (β-naphthol)
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), concentrated
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Sodium hydroxide (NaOH)
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Sodium chloride (NaCl)
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Distilled water
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Ice
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Beakers and Erlenmeyer flasks
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Magnetic stirrer and stir bar
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Buchner funnel and filter paper
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pH indicator paper
Diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid
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In a 250 mL beaker, prepare a suspension of 5-chloro-4-methyl-2-aminobenzenesulfonic acid in distilled water.
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Add concentrated hydrochloric acid to the suspension. The molar ratio of the sulfonic acid to HCl should be approximately 1:1.1-1.5.
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Cool the mixture to 0-5 °C in an ice bath with constant stirring.
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In a separate beaker, prepare a solution of sodium nitrite in distilled water. The molar ratio of the sulfonic acid to sodium nitrite should be approximately 1:1.02-1.1.
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Slowly add the sodium nitrite solution dropwise to the cooled suspension of the sulfonic acid, ensuring the temperature is maintained below 5 °C.
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Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Azo Coupling Reaction
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In a separate 500 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The molar ratio of the starting sulfonic acid to 2-naphthol should be approximately 1:1.01-1.05. The solution should be alkaline.
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Cool the 2-naphthol solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form.
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Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
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The final pH of the mixture can be adjusted as needed.
Isolation and Purification
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The precipitated dye can be "salted out" by adding sodium chloride to the reaction mixture to decrease its solubility in water.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the filter cake with a cold saturated sodium chloride solution and then with cold distilled water to remove unreacted starting materials and salts.
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Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow
The general workflow for the synthesis is outlined in the following diagram.
Caption: General experimental workflow for the synthesis of the azo dye.
Quantitative Data
Quantitative data for the synthesis of sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is not extensively reported in publicly available literature. However, the following table summarizes the key physicochemical properties of the compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₂ClN₂NaO₄S |
| Molecular Weight | 398.79 g/mol |
| CAS Number | 2092-56-0 |
| Appearance | Red to brown powder |
| Solubility | Soluble in water |
| Typical Yield | Not reported in literature |
| Purity | Not reported in literature |
Characterization
The synthesized compound can be characterized using various analytical techniques to confirm its structure and purity.
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UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the dye, which is characteristic of the chromophore.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the N=N stretch of the azo group, and the S=O stretches of the sulfonate group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized dye.
Safety Precautions
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All experimental work should be conducted in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
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Aromatic amines and their derivatives can be toxic and should be handled with care.
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Concentrated acids and bases are corrosive and should be handled with appropriate caution.
Conclusion
The synthesis of sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a well-established process involving diazotization and azo coupling. This technical guide provides a detailed framework for its preparation and characterization, which can be adapted and optimized for specific research and development needs. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving a good yield and high purity of the final product.
